

# Spectroscopic Characterization of 4-(2-Aminoethyl)benzenesulfonamide: An In-depth Technical Guide

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## Compound of Interest

|                |                               |
|----------------|-------------------------------|
| Compound Name: | 2-Aminoethyl benzenesulfonate |
| CAS No.:       | 771582-62-8                   |
| Cat. No.:      | B1504176                      |

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This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Aminoethyl)benzenesulfonamide, a key intermediate in the synthesis of several sulfonylurea hypoglycemic agents.[1] The structural elucidation of this compound is paramount for ensuring the quality and efficacy of the final pharmaceutical products. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-(2-Aminoethyl)benzenesulfonamide, offering insights into the experimental methodologies and the interpretation of the spectral features. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

## Molecular Structure and Key Features

4-(2-Aminoethyl)benzenesulfonamide (CAS No: 35303-76-5) possesses a molecular formula of  $C_8H_{12}N_2O_2S$  and a molecular weight of 200.26 g/mol.[2] The molecule is characterized by a para-substituted benzene ring, an ethylamine side chain, and a sulfonamide functional group. These structural features give rise to a unique spectroscopic fingerprint, which will be explored in detail in the following sections.

Figure 1: Chemical structure of 4-(2-Aminoethyl)benzenesulfonamide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide valuable information about the chemical environment of the nuclei.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide provides distinct signals corresponding to the aromatic and aliphatic protons.

Experimental Protocol:

A standard protocol for acquiring a  $^1\text{H}$  NMR spectrum of an aromatic amine like 4-(2-Aminoethyl)benzenesulfonamide would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ) in a 5 mm NMR tube. The use of DMSO- $d_6$  is advantageous for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak which does not interfere with the signals of interest.
- **Instrument Setup:** The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **Data Acquisition:** Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (DMSO- $d_6$  at 2.50 ppm).

Data Interpretation:

The  $^1\text{H}$  NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide in DMSO- $d_6$  exhibits the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity  | Integration | Assignment                                       |
|----------------------|---------------|-------------|--|
| ~7.74                | Doublet       | 2H          | Aromatic protons ortho to the sulfonamide group  |
| ~7.39                | Doublet       | 2H          | Aromatic protons meta to the sulfonamide group   |
| ~2.77                | Triplet       | 2H          | -CH <sub>2</sub> - attached to the aromatic ring |
| ~2.70                | Triplet       | 2H          | -CH <sub>2</sub> - attached to the amino group   |
| Exchangeable         | Broad Singlet | 2H          | -SO <sub>2</sub> NH <sub>2</sub> protons         |
| Exchangeable         | Broad Singlet | 2H          | -CH <sub>2</sub> NH <sub>2</sub> protons         |

Table 1: <sup>1</sup>H NMR data for 4-(2-Aminoethyl)benzenesulfonamide.

The downfield chemical shifts of the aromatic protons are attributed to the electron-withdrawing effect of the sulfonamide group. The protons ortho to the sulfonamide group are more deshielded and thus resonate at a lower field compared to the meta protons. The aliphatic protons of the ethylamine side chain appear as two distinct triplets due to coupling with each other. The protons of the primary amine and sulfonamide groups are typically observed as broad singlets and their chemical shifts can be variable depending on the concentration and temperature.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol:

The protocol for <sup>13</sup>C NMR is similar to that of <sup>1</sup>H NMR, with the following key differences:

- **Pulse Program:** A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- **Acquisition Parameters:** A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A wider spectral width is also used.
- **Referencing:** The chemical shifts are referenced to the solvent peak (DMSO- $d_6$  at 39.52 ppm).

#### Data Interpretation:

The  $^{13}\text{C}$  NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide is expected to show six distinct signals corresponding to the eight carbon atoms in the molecule, due to the symmetry of the para-substituted benzene ring.

| Chemical Shift (ppm) | Assignment   |
|----------------------|--|
| ~145.0               | Aromatic Carbon attached to the sulfonamide group  |
| ~140.0               | Aromatic Carbon attached to the ethylamine group   |
| ~129.5               | Aromatic CH carbons meta to the sulfonamide group  |
| ~126.0               | Aromatic CH carbons ortho to the sulfonamide group |
| ~42.0                | -CH <sub>2</sub> - attached to the amino group     |
| ~38.0                | -CH <sub>2</sub> - attached to the aromatic ring   |

Table 2: Predicted  $^{13}\text{C}$  NMR data for 4-(2-Aminoethyl)benzenesulfonamide.

The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon attached to the electron-withdrawing sulfonamide group is expected to be the most downfield, while the aliphatic carbons of the ethylamine side chain resonate at higher fields.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

For a solid sample like 4-(2-Aminoethyl)benzenesulfonamide, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

- **ATR-FTIR:** A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method is quick and requires minimal sample preparation.
- **KBr Pellet:** A few milligrams of the sample are ground with anhydrous KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path for analysis.

Data Interpretation:

The IR spectrum of 4-(2-Aminoethyl)benzenesulfonamide will display characteristic absorption bands for the amine, sulfonamide, and aromatic functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Vibration                                 | Functional Group  |
|--------------------------------|---|---|
| 3400-3200                      | N-H stretching                            | Primary amine (-NH <sub>2</sub> ) and Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |
| 3100-3000                      | C-H stretching                            | Aromatic C-H  |
| 2950-2850                      | C-H stretching                            | Aliphatic C-H   |
| ~1600                          | N-H bending                               | Primary amine (-NH <sub>2</sub> )   |
| ~1500, ~1450                   | C=C stretching                            | Aromatic ring   |
| ~1330, ~1150                   | S=O stretching (asymmetric and symmetric) | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )                                       |
| ~830                           | C-H out-of-plane bending                  | para-disubstituted benzene  |

Table 3: Characteristic IR absorption bands for 4-(2-Aminoethyl)benzenesulfonamide.

The presence of two N-H stretching bands in the 3400-3200  $\text{cm}^{-1}$  region is characteristic of a primary amine. The strong absorptions around 1330  $\text{cm}^{-1}$  and 1150  $\text{cm}^{-1}$  are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively. The band around 830  $\text{cm}^{-1}$  confirms the para-substitution pattern of the benzene ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

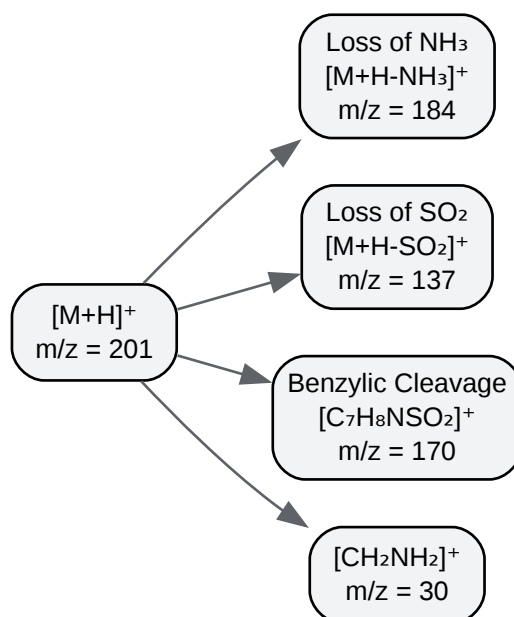
Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like 4-(2-Aminoethyl)benzenesulfonamide.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.
- **Infusion:** The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump.
- **Ionization:** ESI in the positive ion mode is typically used, which will generate the protonated molecule  $[\text{M}+\text{H}]^+$ .
- **Analysis:** The mass-to-charge ratio ( $m/z$ ) of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Tandem MS (MS/MS):** To study the fragmentation, the  $[\text{M}+\text{H}]^+$  ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation:

The ESI mass spectrum of 4-(2-Aminoethyl)benzenesulfonamide will show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at an  $m/z$  of 201.07.

The fragmentation of aromatic sulfonamides can proceed through several pathways. A common fragmentation involves the loss of sulfur dioxide (SO<sub>2</sub>), which has a mass of 64 Da. Another characteristic fragmentation is the cleavage of the C-C bond of the ethylamine side chain.



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Figure 2: Proposed key fragmentation pathways for 4-(2-Aminoethyl)benzenesulfonamide.

Key Fragmentation Peaks:

| m/z | Proposed Fragment   |
|-----|---|
| 201 | [M+H] <sup>+</sup>  |
| 184 | [M+H - NH <sub>3</sub> ] <sup>+</sup>   |
| 170 | [M+H - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> (Benzylic cleavage)                 |
| 137 | [M+H - SO <sub>2</sub> ] <sup>+</sup>   |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, from further fragmentation) |
| 30  | [CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>   |

Table 4: Expected key fragment ions in the ESI-MS/MS spectrum of 4-(2-Aminoethyl)benzenesulfonamide.

The observation of these fragment ions provides strong evidence for the proposed structure of 4-(2-Aminoethyl)benzenesulfonamide. The base peak in the mass spectrum is often the fragment at  $m/z$  30, corresponding to the stable  $[\text{CH}_2\text{NH}_2]^+$  ion.

## Conclusion

The comprehensive analysis of the NMR, IR, and MS data provides a self-validating system for the structural confirmation of 4-(2-Aminoethyl)benzenesulfonamide. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra clearly define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

## References

- Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [[Link](#)]
- SpectraBase. 4-(2-Aminoethyl)benzenesulfonamide. [[Link](#)]
- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of  $\text{SO}_2$  via rearrangement. [[Link](#)]

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## Sources

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